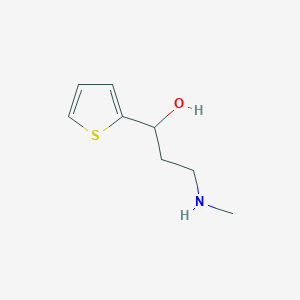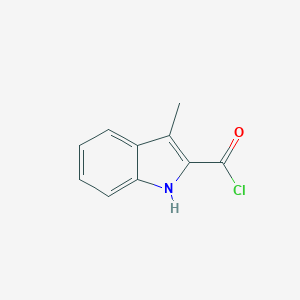
Épiprédnisolone
Vue d'ensemble
Description
Epiprednisolone is a synthetic glucocorticoid, a class of steroid hormones that are produced by the adrenal gland. It is known for its potent anti-inflammatory and immunosuppressive properties. Epiprednisolone is used in the treatment of various conditions such as allergies, inflammatory diseases, autoimmune disorders, and certain types of cancers .
Applications De Recherche Scientifique
Epiprednisolone has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Epiprednisolone, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Epiprednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like Epiprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .
Biochemical Pathways
Epiprednisolone affects the arachidonic acid (AA) pathway . It inhibits the synthesis of prostaglandins, which are key mediators of inflammation . This action results in reduced inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of Epiprednisolone are complex . Prednisolone, the active drug moiety of Epiprednisolone, exhibits concentration-dependent non-linear pharmacokinetics . Dose dependency disappears when free (unbound) prednisolone is measured . The half-life of prednisolone is approximately 2.1-3.5 hours .
Result of Action
The primary result of Epiprednisolone’s action is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and some cancers .
Action Environment
The action of Epiprednisolone can be influenced by various environmental factors, including the presence of other medications . For example, ephedrine may increase the excretion rate of Epiprednisolone, potentially reducing its serum level and efficacy . Therefore, the patient’s overall medication regimen and health status can significantly impact the action, efficacy, and stability of Epiprednisolone .
Analyse Biochimique
Biochemical Properties
Epiprednisolone interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days . The nature of these interactions is complex and involves both activation and inhibition of various biochemical pathways.
Cellular Effects
Epiprednisolone has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses the multiple inflammatory genes that are activated in certain conditions .
Molecular Mechanism
Epiprednisolone exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This binding can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Epiprednisolone change over time in laboratory settings. Studies have shown that it exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration
Dosage Effects in Animal Models
The effects of Epiprednisolone vary with different dosages in animal models. While specific studies on Epiprednisolone are limited, related glucocorticoids have been shown to have dose-dependent effects, with threshold effects observed in these studies . High doses can lead to toxic or adverse effects.
Metabolic Pathways
Epiprednisolone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it shares metabolic (CYP3A) and transporter (P-gp) pathways with certain drugs .
Transport and Distribution
Epiprednisolone is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of Epiprednisolone and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epiprednisolone is synthesized from hydrocortisone through a series of chemical reactions. The process involves the oxidation of hydrocortisone to prednisolone, followed by the epimerization of prednisolone to epiprednisolone. The reaction conditions typically include the use of oxidizing agents such as chromium trioxide and solvents like acetone .
Industrial Production Methods: In industrial settings, the production of epiprednisolone involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is optimized to achieve high yields and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Epiprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydrocortisone to prednisolone.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups to modify the chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of epiprednisolone, which are used in different pharmaceutical formulations .
Comparaison Avec Des Composés Similaires
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of biological activities.
Dexamethasone: A synthetic glucocorticoid with higher potency and longer duration of action.
Uniqueness: Epiprednisolone is unique in its specific epimerization, which enhances its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. This makes it particularly effective in the treatment of certain inflammatory and autoimmune conditions .
Propriétés
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-MKIDGPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-90-8 | |
| Record name | (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Mycobacterium globiforme 193 in epiprednisolone production?
A1: Mycobacterium globiforme 193 plays a crucial role in the 1,2-dehydration of epihydrocortisone or its 21-acetate, leading to the formation of epiprednisolone or its 21-acetate, respectively [, ]. This microbial transformation offers a potential alternative to traditional chemical synthesis methods.
Q2: What is the advantage of using a microcrystalline suspension of epihydrocortisone or its 21-acetate in this process?
A2: The research highlights the use of a microcrystalline suspension of the substrate (epihydrocortisone or its 21-acetate) at a high concentration (25-100 g/liter medium) [, ]. This approach is likely chosen to maximize substrate availability for the Mycobacterium globiforme 193 culture, potentially leading to higher production efficiency of epiprednisolone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)







